molecular formula C18H15ClN2O3 B12177319 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12177319
M. Wt: 342.8 g/mol
InChI Key: HBWHTMAQNRIYOX-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that features a unique combination of an indole and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the benzodioxin moiety through an acetamide linkage. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the acetamide linkage using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant anticancer properties. In vitro studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Reference
Huh7 (Hepatocellular carcinoma)<10
Caco2 (Colorectal adenocarcinoma)<10
MDA-MB 231 (Breast carcinoma)<10
PC3 (Prostate carcinoma)<10

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects. The compound's structural features may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

The compound shows promise as an inhibitor of various kinases involved in cancer progression and other diseases. In particular, it has been evaluated for its inhibitory activity against DYRK1A and GSK3α/β kinases.

Kinase IC50 (µM) Activity
DYRK1A<10Inhibitor
GSK3α/β<10Inhibitor

These properties make it a potential candidate for drug development targeting specific signaling pathways in cancer and neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving indole chemistry and benzodioxin derivatives. The ability to modify the substituents on the indole or benzodioxin moieties allows for the exploration of structure-activity relationships (SAR).

Case Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor activity of this compound in Huh7 and Caco2 cell lines, it was found that modifications to the benzodioxin ring significantly enhanced cytotoxicity. The most active derivatives showed IC50 values below 10 µM, indicating strong potential for further development as therapeutic agents against liver and colorectal cancers.

Case Study 2: Neuroprotective Screening

Another investigation focused on evaluating the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that certain derivatives protected neuronal cells from apoptosis, suggesting applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the benzodioxin moiety could modulate oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-(5-fluoro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Uniqueness

The presence of the chlorine atom at the 5-position of the indole ring in 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Biological Activity

2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, antibacterial effects, and other relevant pharmacological activities.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H9ClN2O3
Molecular Weight 276.68 g/mol
IUPAC Name This compound
PubChem CID 28492663

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism:

  • α-Glucosidase Inhibition :
    • The compound exhibited significant inhibitory activity against α-glucosidase, with IC50 values reported in the range of 25.88–46.25 μM. This activity is comparable to standard inhibitors like acarbose (IC50 = 58.8 μM) .
  • α-Amylase Inhibition :
    • The compound also demonstrated notable inhibition of α-amylase with IC50 values ranging from 7.52 to 147.32 μM. Certain derivatives showed more potent inhibition than acarbose .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). It was found to possess effective antibacterial activity, contributing to its potential as a therapeutic agent .

Other Pharmacological Activities

In addition to enzyme inhibition and antibacterial effects, studies have indicated that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. For instance, related indole derivatives have shown promise as anticancer agents through various mechanisms .

Study 1: Enzyme Inhibition Profile

A comprehensive study assessed the enzyme inhibition profile of several derivatives of indole compounds, including our target compound. The results indicated that modifications at the benzodioxane moiety significantly enhanced inhibitory potency against α-glucosidase and α-amylase.

Study 2: Antibacterial Efficacy

In a laboratory setting, the compound was tested against clinical isolates of MRSA. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential use in treating resistant bacterial infections.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding modes of the compound with target enzymes. These studies suggest that the chloro substituent plays a crucial role in enhancing binding affinity and specificity towards α-glucosidase and α-amylase .

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H15ClN2O3/c19-13-1-3-15-12(9-13)5-6-21(15)11-18(22)20-14-2-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)

InChI Key

HBWHTMAQNRIYOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

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